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Compound of Interest

Compound Name: CRAMP-18 (mouse)

Cat. No.: B3028654

Introduction

Cathelicidin-related antimicrobial peptide (CRAMP)-18 is the 18-amino acid, C-terminal
fragment of the murine cathelicidin, CRAMP. As a member of the cathelicidin family of host
defense peptides, CRAMP-18 plays a crucial role in the innate immune system, exhibiting
potent broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative
bacteria.[1] Its multifaceted activities also include the modulation of inflammatory responses
and the promotion of wound healing, making it a subject of significant interest for the
development of novel therapeutics. This technical guide provides a comprehensive overview of
the sequence, structure, and biological functions of CRAMP-18, along with detailed
experimental protocols and visualization of its key signaling pathway.

Peptide Sequence and Physicochemical Properties

The primary structure of CRAMP-18 consists of 18 amino acid residues. Its sequence and key
physicochemical properties are summarized in the table below.
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Property Value Reference

Gly-Glu-Lys-Leu-Lys-Lys-lle-
Amino Acid Sequence Gly-GIn-Lys-lle-Lys-Asn-Phe- [2]
Phe-GIn-Lys-Leu

Sequence (1-letter) GEKLKKIGQKIKNFFQKL [2]
Molecular Formula C101H171N27024

Molecular Weight 2147.64 Da

Theoretical pl 10.82

- High positive charge at
Cationic Nature ] ] [3]
physiological pH

Three-Dimensional Structure

The biological activity of CRAMP-18 is intrinsically linked to its three-dimensional structure. In
agueous solutions, the peptide adopts a largely random coil conformation. However, in the
presence of bacterial membranes or membrane-mimicking environments, such as
trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles, CRAMP-18 undergoes a
conformational transition to a well-defined amphipathic a-helix. This amphipathic nature, with a
hydrophobic face and a hydrophilic, positively charged face, is critical for its interaction with and
disruption of microbial membranes.

Nuclear Magnetic Resonance (NMR) spectroscopy studies of the full-length CRAMP have
revealed that the C-terminal region, corresponding to CRAMP-18, forms a stable a-helix. This
helical segment is crucial for the peptide's antimicrobial and lipopolysaccharide (LPS)
neutralizing activities.[3]

Key Signhaling Pathway: Fpr2 Activation

CRAMP-18 exerts many of its immunomodulatory effects through the activation of the Formyl
Peptide Receptor 2 (Fpr2), a G protein-coupled receptor (GPCR) expressed on various
immune cells, including neutrophils, macrophages, and dendritic cells.[2][4][5] The interaction
between CRAMP-18 and Fpr2 initiates a signaling cascade that leads to diverse cellular
responses, such as chemotaxis, cytokine production, and dendritic cell maturation.[2][4]
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CRAMP-18 signaling through the Fpr2 receptor.

Peptide Synthesis: Solid-Phase Peptide Synthesis
(SPPS)

CRAMP-18 is readily synthesized using automated or manual solid-phase peptide synthesis
(SPPS) employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow Diagram:
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Workflow for Solid-Phase Peptide Synthesis of CRAMP-18.

Detailed Methodology:

+ Resin Preparation: Start with a Rink Amide resin, suitable for producing a C-terminally
amidated peptide. Swell the resin in dimethylformamide (DMF).
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First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Leu-OH) to
the resin using a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-
tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence
of a base like DIPEA (N,N-Diisopropylethylamine) in DMF.

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled
amino acid using a solution of 20% piperidine in DMF.

Iterative Coupling: Repeat the coupling and deprotection steps for each subsequent amino
acid in the CRAMP-18 sequence.

Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the
resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail,
typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

Precipitation: Precipitate the crude peptide from the cleavage solution using cold diethyl
ether.

Washing: Wash the precipitated peptide multiple times with cold diethyl ether to remove
scavengers and soluble impurities.

Purification: Reversed-Phase High-Performance Liquid
Chromatography (RP-HPLC)

The crude CRAMP-18 peptide is purified to homogeneity using RP-HPLC.
Methodology:

e Column: A C18 stationary phase column is typically used.

e Solvents:

o Solvent A: 0.1% TFA in water

o Solvent B: 0.1% TFA in acetonitrile
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» Gradient: A linear gradient of increasing concentration of Solvent B is used to elute the
peptide. A typical gradient might be from 5% to 65% Solvent B over 30-60 minutes. The
optimal gradient should be determined empirically.

o Detection: The peptide elution is monitored by UV absorbance at 220 nm and 280 nm.
e Fraction Collection: Fractions corresponding to the major peak are collected.

o Purity Analysis: The purity of the collected fractions is confirmed by analytical RP-HPLC and
mass spectrometry.

» Lyophilization: The pure fractions are pooled and lyophilized to obtain the final peptide as a
white powder.

Antimicrobial Activity Assay: Minimum Inhibitory
Concentration (MIC) Determination

The antimicrobial activity of CRAMP-18 is quantified by determining its Minimum Inhibitory
Concentration (MIC) against various bacterial strains. The broth microdilution method is a
standard procedure.[6]

Methodology:

» Bacterial Strains: Cultures of relevant Gram-positive (e.g., Staphylococcus aureus) and
Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria are grown to the
mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth).

o Peptide Dilution: A serial two-fold dilution of CRAMP-18 is prepared in the broth in a 96-well
microtiter plate.

¢ Inoculation: Each well is inoculated with a standardized bacterial suspension to a final
concentration of approximately 5 x 10> colony-forming units (CFU)/mL.[6]

o Controls: Include a positive control (bacteria in broth without peptide) and a negative control
(broth only).

¢ Incubation: The plate is incubated at 37°C for 18-24 hours.
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o MIC Determination: The MIC is defined as the lowest concentration of the peptide that
completely inhibits visible bacterial growth.[6]

Conclusion

CRAMP-18 is a well-characterized antimicrobial peptide with significant potential for therapeutic
applications. Its defined amino acid sequence, a-helical structure, and well-documented
immunomodulatory activities provide a solid foundation for further research and development.
The experimental protocols detailed in this guide offer a starting point for the synthesis,
purification, and functional characterization of CRAMP-18, enabling researchers to explore its
full therapeutic potential. The elucidation of its signaling pathways, such as the Fpr2-mediated
cascade, opens up avenues for targeted drug design and the development of novel anti-
infective and anti-inflammatory agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [CRAMP-18 Peptide: A Technical Guide for Researchers
and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3028654#cramp-18-peptide-sequence-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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